N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound characterized by a benzamide core substituted at the 4-position with a thiophen-3-yl group and an N-linked [2,3'-bifuran]-5-ylmethyl moiety. The benzamide scaffold is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and structural rigidity, while the thiophene and bifuran substituents introduce aromatic and heterocyclic diversity.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-20(15-3-1-14(2-4-15)17-8-10-25-13-17)21-11-18-5-6-19(24-18)16-7-9-23-12-16/h1-10,12-13H,11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMMKLSFKICOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran and thiophene intermediates, followed by their coupling to the benzamide core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Organic Synthesis
N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can be synthesized using multi-step organic reactions involving bifuran and thiophene intermediates coupled with a benzamide core. This synthesis often requires specific catalysts and controlled conditions to optimize yield and purity.
Reactivity and Derivative Formation
The compound can undergo several chemical transformations:
- Oxidation : Converts the furan and thiophene rings into sulfoxides or sulfones.
- Reduction : Produces dihydro derivatives.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on the aromatic rings, leading to a variety of substituted analogs.
Biological Research Applications
Antimicrobial Properties
Recent studies have investigated the potential antimicrobial activities of this compound. In vitro assays have shown that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The agar-well diffusion method has been utilized to assess its efficacy, demonstrating zones of inhibition comparable to established antibiotics .
Anticancer Activity
The compound has also been explored for its anticancer properties. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves interaction with specific molecular targets that may inhibit tumor growth .
Medicinal Chemistry Applications
Drug Development Potential
Due to its structural characteristics, this compound is being evaluated for drug development. Its bioactive properties suggest it could serve as a lead compound for designing new pharmaceuticals targeting various diseases, particularly those caused by resistant bacterial strains or cancer cells .
Industrial Applications
Organic Electronics
In the field of materials science, this compound has potential applications in organic electronics. Its unique electronic properties make it suitable for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films enhances its utility in these applications .
Data Summary
| Application Area | Key Findings | Methodology/Study Type |
|---|---|---|
| Chemical Synthesis | Serves as a building block for complex molecules | Multi-step organic reactions |
| Antimicrobial Activity | Significant activity against S. aureus and E. coli | Agar-well diffusion method |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Cellular assays |
| Organic Electronics | Potential use in OFETs and OLEDs | Material property evaluations |
Case Studies
- Antimicrobial Study : A study published in 2024 evaluated the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. The results indicated that certain modifications to the structure enhanced activity significantly compared to the parent compound .
- Cancer Research Application : In another research endeavor, the compound was tested for its effects on MCF cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting its potential role as an anticancer agent .
- Material Science Evaluation : A recent review highlighted the use of this compound in developing organic electronic materials. Its favorable electronic properties were demonstrated through device fabrication experiments showing enhanced performance metrics compared to traditional materials .
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with derivatives reported in the literature, particularly in its benzamide and heterocyclic substituents. Below is a detailed comparison with key analogues:
Key Observations:
However, the bifuran substituent introduces oxygen atoms, which may increase polarity compared to the dichlorophenyl-piperazine group in ’s compound . The purine-benzamide hybrid () features nitrogen-rich heterocycles, enabling stronger hydrogen-bonding interactions compared to the furan/thiophene systems .
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling of 4-(thiophen-3-yl)benzoic acid with [2,3'-bifuran]-5-ylmethanamine, analogous to methods in (e.g., amide bond formation via activation with reagents like HATU or EDC) .
- In contrast, ’s purine derivatives require multistep purine functionalization, increasing synthetic complexity .
Spectroscopic Differentiation :
- IR Spectroscopy : The absence of a C=O stretch (~1660 cm⁻¹) in triazole derivatives () contrasts with the persistent carbonyl signal in benzamide-based compounds like the target molecule .
- ¹H NMR : The thiophen-3-yl protons in the target compound are expected near δ 7.5–7.6, similar to ’s δ 7.53–7.40. However, the [2,3'-bifuran]-5-ylmethyl group would exhibit distinct furan proton signals (δ 6.5–7.0) .
’s purine-benzamide hybrids were designed as CDK inhibitors, highlighting the versatility of benzamide derivatives in targeting diverse enzymes .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant bioactive properties.
Structural Characteristics
The compound features a bifuran moiety and a thiophene ring, contributing to its electronic properties and reactivity. The molecular formula is with a molecular weight of approximately 287.33 g/mol. The presence of these heterocycles is believed to enhance its biological activity compared to simpler analogs.
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Intermediates : Bifuran and thiophene intermediates are synthesized.
- Coupling Reactions : These intermediates are coupled with a benzamide core under controlled conditions to ensure high yield and purity.
- Reagents : Common reagents include palladium catalysts for cross-coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in various studies:
- Antibacterial : The compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) reported at 50 µM and 75 µM respectively .
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus agalactiae | 75 |
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Cell Line Studies : In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values range from 7.01 µM to 14.31 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 7.01 |
| MCF-7 | 14.31 |
The mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. For instance, the compound may inhibit topoisomerase II or Aurora-A kinase pathways, leading to apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects using the agar-well diffusion method, confirming significant zones of inhibition against selected bacterial strains.
- Cytotoxicity Assessment : Another investigation utilized MTT assays to assess cell viability in response to treatment with varying concentrations of the compound, revealing dose-dependent cytotoxic effects on tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
